Quinazolinone and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with diverse applications in scientific research. These compounds serve as crucial building blocks for synthesizing various molecules with notable biological activities. Research has highlighted the potential of quinazolinone derivatives in developing new therapeutic agents. [, , , , , , ]
2-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one is a compound that belongs to the class of quinazolinones, which are known for their diverse biological activities. This specific compound features a sulfanyl group and a phenyl moiety, contributing to its potential pharmacological properties. The molecular formula for this compound is , with a molecular weight of approximately 324.4 g/mol. It has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the field of antimicrobial and anticancer agents .
The synthesis of 2-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one typically involves several steps:
The general procedure includes stirring the reaction mixture at room temperature for several hours, followed by purification steps such as recrystallization .
The structure of 2-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 324.4 g/mol |
InChI | InChI=1S/C18H16N2O2S/c1-12-7-3-6-10-16(12)20-17(22)14-29-23-25-20-10-6-5-9-18(20)22(28)26(23)17-7-3-2-4-8-17/h3-10H,11H2,1H3 |
The compound can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
The mechanism of action for 2-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one is not fully elucidated but is believed to involve:
Further studies are required to clarify these mechanisms and quantify their efficacy in biological systems .
The physical properties of 2-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Key chemical properties include:
Property | Value |
---|---|
Stability | Stable under ambient conditions |
Reactivity | Reactive towards electrophiles due to the sulfanyl and ketone groups |
This compound has potential applications in various scientific fields:
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: